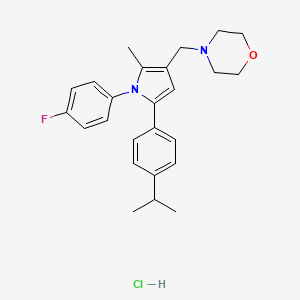

BM635 (hydrochloride)

Description

BenchChem offers high-quality BM635 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BM635 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H30ClFN2O |

|---|---|

Molecular Weight |

429.0 g/mol |

IUPAC Name |

4-[[1-(4-fluorophenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrol-3-yl]methyl]morpholine;hydrochloride |

InChI |

InChI=1S/C25H29FN2O.ClH/c1-18(2)20-4-6-21(7-5-20)25-16-22(17-27-12-14-29-15-13-27)19(3)28(25)24-10-8-23(26)9-11-24;/h4-11,16,18H,12-15,17H2,1-3H3;1H |

InChI Key |

JUVYBPYTCHPFBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C(C)C)CN4CCOCC4.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of BM635 (hydrochloride)

Disclaimer: Initial analysis of the topic "BM635 (hydrochloride) mechanism of action" in the context of GPR35, β-arrestin, and ERK signaling pathways yielded no relevant results in the existing scientific literature. All available evidence points to BM635 as a potent anti-mycobacterial agent targeting the MmpL3 transporter. Therefore, this guide will focus exclusively on its established role as an MmpL3 inhibitor.

Introduction

BM635 is a synthetic small molecule belonging to the 1,5-diarylpyrrole class of compounds, identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] It emerged from a hit-to-lead optimization campaign and has demonstrated significant activity against both replicating and non-replicating Mtb bacilli.[2] The hydrochloride salt of BM635 was developed to improve its biopharmaceutical properties, addressing issues of low aqueous solubility and high lipophilicity observed in the parent molecule.[3] The primary and validated mechanism of action for BM635 is the direct inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter crucial for the formation of the unique mycobacterial cell wall.[2][4][5]

Core Mechanism of Action: MmpL3 Inhibition

The bactericidal effect of BM635 stems from its ability to disrupt the intricate process of mycobacterial cell wall biosynthesis. This is achieved by specifically targeting the MmpL3 transporter.

The Role of MmpL3 in Mycobacterial Cell Wall Synthesis

The MmpL3 protein is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters and is essential for the viability of M. tuberculosis.[6][7] Its critical function is to transport trehalose monomycolate (TMM), the fundamental precursor of mycolic acids, from the cytoplasm across the inner bacterial membrane to the periplasmic space.[8][9][10][11] In the periplasm, TMM is further processed and its mycolic acid component is transferred to arabinogalactan or another TMM molecule to form the mature mycolic acid-containing structures of the outer membrane, such as trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan. This outer membrane is a defining feature of mycobacteria, providing a highly impermeable barrier that is critical for their survival and resistance to many antibiotics.[7][9]

BM635-Mediated Inhibition and Its Consequences

BM635 directly binds to the MmpL3 transporter, obstructing its function.[10] This inhibition has two major downstream consequences:

-

Accumulation of TMM: The blockade of TMM export leads to its accumulation within the bacterial cytoplasm.[8][12]

-

Depletion of Cell Wall Components: The lack of TMM in the periplasm halts the synthesis of TDM and the mycolation of arabinogalactan.

This disruption of the cell wall assembly pathway compromises the structural integrity and impermeability of the mycobacterial envelope, ultimately leading to bacterial cell death.[9] The essentiality of MmpL3 for mycobacterial survival makes it a highly vulnerable and attractive target for novel anti-tubercular drugs.[7][10]

Data Presentation

The anti-mycobacterial efficacy of BM635 has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Activity of BM635

| Compound | Target Organism | Assay Parameter | Value | Reference |

|---|---|---|---|---|

| BM635 | M. tuberculosis H37Rv | MIC | 0.12 µM | [1][3] |

| Analogue 17 | M. tuberculosis H37Rv | MIC | 0.15 µM |[5] |

MIC: Minimum Inhibitory Concentration

Table 2: In Vivo Pharmacokinetic and Efficacy Data for BM635

| Parameter | Description | Value | Model | Reference |

|---|---|---|---|---|

| Cmax | Maximum plasma concentration | 1.62 µM | Murine | [3] |

| t1/2 | Half-life | 1 hour | Murine | [3] |

| Bioavailability | Oral bioavailability | 46% | Murine | [3] |

| ED99 | Effective dose for 99% reduction | 49 mg/Kg | Murine |[6] |

Experimental Protocols

The characterization of MmpL3 inhibitors like BM635 involves a series of standardized assays to determine potency, confirm the mechanism of action, and validate the molecular target.

1. Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a common method, the Resazurin Microtiter Assay (REMA), for assessing the in vitro anti-mycobacterial activity.

-

Materials: 96-well microtiter plates, Middlebrook 7H9 broth supplemented with OADC, M. tuberculosis H37Rv culture, BM635 (hydrochloride) stock solution, Resazurin sodium salt solution (0.02% w/v).

-

Methodology:

-

Prepare serial two-fold dilutions of BM635 in 7H9 broth directly in the 96-well plates. Final volumes should be 100 µL per well. Include positive (bacteria, no drug) and negative (broth only) control wells.

-

Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 0.5-1.0. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 100 µL of the bacterial inoculum to each well (except the negative control).

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add 30 µL of the Resazurin solution to each well and re-incubate for 24-48 hours.

-

Assess the results visually. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents this color change.

-

2. Protocol for MmpL3 Inhibition Confirmation via Lipid Analysis

This assay confirms that the compound inhibits MmpL3 by observing the expected modulation of TMM and TDM levels.[12]

-

Materials: M. tuberculosis culture, [14C]acetic acid, BM635, solvent systems for lipid extraction (e.g., chloroform/methanol), TLC plates, phosphor imager.

-

Methodology:

-

Grow Mtb cultures to mid-log phase.

-

Add [14C]acetic acid to the culture medium as a metabolic label for lipid synthesis and incubate.

-

Treat the cultures with BM635 at a concentration of >10x MIC for 24 hours. Include an untreated (DMSO) control.

-

Harvest the bacterial cells by centrifugation and wash to remove excess radiolabel.

-

Extract total lipids from the cell pellets using appropriate solvent mixtures (e.g., sequential extractions with chloroform:methanol).

-

Normalize lipid extracts by total counts and spot equal amounts onto a silica TLC plate.

-

Develop the TLC plate using a solvent system designed to separate TMM and TDM (e.g., chloroform:methanol:ammonium hydroxide).

-

Dry the plate and expose it to a phosphor screen.

-

Analyze the resulting radiogram. Inhibition of MmpL3 is confirmed by a significant increase in the spot corresponding to TMM and a decrease in the spot corresponding to TDM in the BM635-treated sample compared to the control.[12]

-

3. Protocol for Target Validation via Resistant Mutant Sequencing

This is the gold-standard method for validating the direct target of an anti-bacterial compound.[8]

-

Materials: High concentration of BM635, Mtb culture, 7H10 agar plates, equipment for genomic DNA extraction and whole-genome sequencing.

-

Methodology:

-

Plate a high-density lawn of Mtb onto 7H10 agar plates containing BM635 at a concentration 10-50x the MIC.

-

Incubate the plates for 3-4 weeks until spontaneous resistant colonies appear.

-

Isolate individual resistant colonies and confirm their resistance by re-testing the MIC.

-

Extract genomic DNA from the confirmed resistant mutants and from the parental (wild-type) strain.

-

Perform whole-genome sequencing on the extracted DNA.

-

Compare the genome of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs).

-

A consistent finding of non-synonymous mutations within the mmpL3 gene across independently isolated mutants provides strong evidence that MmpL3 is the direct target of BM635.[7][8]

-

Conclusion

BM635 (hydrochloride) is a well-characterized anti-tubercular agent whose mechanism of action is the potent and specific inhibition of the essential MmpL3 transporter. By preventing the export of trehalose monomycolate, BM635 fatally disrupts the biosynthesis of the mycobacterial outer membrane. This targeted action, distinct from many existing anti-tubercular drugs, makes MmpL3 inhibitors like BM635 a promising avenue for the development of new treatments for tuberculosis, including multi-drug-resistant strains. There is currently no scientific evidence to support a mechanism of action involving GPR35, β-arrestin recruitment, or ERK phosphorylation.

References

- 1. Nano-Based Drug Delivery Systems of Potent MmpL3 Inhibitors for Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of MmpL3 inhibitors for tuberculosis treatment [iris.unilink.it]

- 3. BM635 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medkoo.com [medkoo.com]

- 5. In vivo potent BM635 analogue with improved drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Mycobacterial Potential of BM635 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-mycobacterial activity of BM635 hydrochloride, a promising small molecule inhibitor. The document details its mechanism of action, summarizes available quantitative data, provides detailed experimental protocols for its evaluation, and includes visualizations of its mode of action and the general workflow for anti-tuberculosis drug discovery.

Core Concepts: Mechanism of Action

BM635 hydrochloride exerts its anti-mycobacterial effect by inhibiting the essential mycobacterial membrane protein Large 3 (MmpL3).[1] MmpL3 is a transporter protein crucial for the biosynthesis of the unique and complex mycobacterial cell wall. Specifically, it is responsible for the translocation of trehalose monomycolate (TMM), a key precursor of mycolic acids, across the cytoplasmic membrane. Mycolic acids are major components of the mycobacterial outer membrane, providing a formidable barrier against antibiotics and the host immune system.

The inhibitory action of BM635 hydrochloride on MmpL3 is believed to be mediated through the dissipation of the transmembrane electrochemical proton gradient (proton motive force), which powers the transport activity of MmpL3. By disrupting this gradient, BM635 hydrochloride effectively halts the export of TMM, leading to the inhibition of mycolic acid biosynthesis, compromising the integrity of the cell wall, and ultimately resulting in bacterial cell death.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro activity and selectivity of BM635 hydrochloride and its analogues.

Table 1: In Vitro Anti-Mycobacterial Activity of BM635 Hydrochloride and Analogues

| Compound | Mycobacterial Strain | MIC (µM) |

| BM635 hydrochloride | Mycobacterium tuberculosis H37Rv | 0.08 (MIC50)[1] |

| BM635 (free base) | Mycobacterium tuberculosis H37Rv | 0.12 |

| BM635 analogue (compound 17) | Mycobacterium tuberculosis (drug-sensitive) | 0.15[2] |

Table 2: Cytotoxicity and Selectivity Index of a BM635 Analogue

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/MIC) |

| BM635 analogue (compound 17) | Not Specified | ~19.95 (calculated) | 133[2] |

Note: The CC50 value for the BM635 analogue was calculated based on its reported MIC (0.15 µM) and Selectivity Index (133).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the anti-mycobacterial activity of compounds like BM635 hydrochloride.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of mycobacteria.

Materials:

-

Mycobacterium culture (e.g., M. tuberculosis H37Rv)

-

7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

BM635 hydrochloride stock solution (in DMSO)

-

96-well microplates

-

Resazurin solution (0.02% in sterile water)

-

Plate reader

Procedure:

-

Prepare a serial two-fold dilution of BM635 hydrochloride in 7H9 broth in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

-

Prepare a mycobacterial inoculum from a mid-log phase culture and adjust the turbidity to a McFarland standard of 0.5. Dilute the inoculum in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the mycobacterial inoculum to each well containing the compound dilutions. Include a drug-free growth control and a sterile medium control.

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 10 µL of resazurin solution to each well and incubate for another 24-48 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that reduces the viability of mammalian cells by 50% (CC50).

Materials:

-

Mammalian cell line (e.g., Vero, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

BM635 hydrochloride stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of BM635 hydrochloride in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

-

The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy in a Murine Model of Tuberculosis

Objective: To evaluate the in vivo efficacy of a compound in reducing the bacterial load in a mouse model of tuberculosis.

Materials:

-

Specific-pathogen-free mice (e.g., BALB/c or C57BL/6)

-

Mycobacterium tuberculosis H37Rv

-

Aerosol infection chamber

-

BM635 hydrochloride formulation for oral or intravenous administration

-

7H10 agar plates

-

Tissue homogenizer

Procedure:

-

Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a lung infection.

-

Allow the infection to establish for a period of 2-4 weeks.

-

Randomly assign mice to treatment and control groups.

-

Administer BM635 hydrochloride at various doses and schedules (e.g., once daily by oral gavage). Include a vehicle control group and a positive control group (e.g., treated with isoniazid).

-

Monitor the health and weight of the mice throughout the experiment.

-

After a defined treatment period (e.g., 4 weeks), euthanize the mice.

-

Aseptically remove the lungs and spleen.

-

Homogenize the tissues in sterile saline.

-

Prepare serial dilutions of the tissue homogenates and plate them on 7H10 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

-

The efficacy of the compound is determined by comparing the log10 CFU reduction in the treated groups to the vehicle control group.

Visualizations

Mechanism of Action of BM635 Hydrochloride

Caption: Logical diagram of MmpL3 inhibition by BM635 hydrochloride.

General Workflow for Anti-Tuberculosis Drug Discovery

Caption: Experimental workflow for anti-TB drug discovery.

References

BM635 Hydrochloride: A Deep Dive into its Antimycobacterial Activity

For Researchers, Scientists, and Drug Development Professionals

BM635 hydrochloride is a potent inhibitor of Mycobacterium tuberculosis with a specific mechanism of action that targets the bacterial cell wall synthesis pathway. This technical guide provides a comprehensive overview of its biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Core Biological Activity and Mechanism of Action

BM635 hydrochloride's primary biological activity is the inhibition of Mycobacterium tuberculosis. It is a salt form of the parent compound BM635, developed to improve upon the poor aqueous solubility and low in vivo exposure of the free base. The hydrochloride salt has been shown to double the in vivo exposure compared to BM635.

The molecular target of BM635 is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter protein in Mycobacterium tuberculosis. MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a key precursor of mycolic acids, across the inner membrane of the bacterium. Mycolic acids are long-chain fatty acids that are crucial components of the mycobacterial cell wall, contributing to its structural integrity, impermeability, and virulence.

By inhibiting MmpL3, BM635 hydrochloride effectively blocks the mycolic acid biosynthesis pathway. This disruption of cell wall synthesis compromises the bacterium's ability to maintain its protective outer layer, leading to cell death. This targeted mechanism of action makes BM635 hydrochloride a promising candidate for the development of new anti-tuberculosis therapies.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for BM635 and its hydrochloride salt.

| Compound | Parameter | Value | Organism | Reference |

| BM635 hydrochloride | MIC50 | 0.08 μM | M. tuberculosis H37Rv | |

| BM635 (free base) | MIC50 | 0.12 μM | M. tuberculosis H37Rv |

Table 1: In Vitro Activity of BM635 and BM635 Hydrochloride

| Compound | Parameter | Value | Animal Model | Reference |

| BM635 (free base) | ED99 | 49 mg/Kg | Acute murine infection model | |

| BM635 (free base) | Half-life (in vivo) | 1 hour | Not specified | |

| BM635 (free base) | Cmax | 1.62 μM | Not specified | |

| BM635 (free base) | Bioavailability | 46% | Not specified |

Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of BM635 (Free Base)

Visualizing the Mechanism and Experimental Workflows

To better understand the biological context of BM635 hydrochloride's activity, the following diagrams illustrate its mechanism of action and the workflows of key experiments.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of BM635 hydrochloride against M. tuberculosis H37Rv is determined using a broth microdilution method.

-

Plate Preparation: A 96-well flat-bottom microtiter plate is used. Each well, except for control wells, is filled with 95 µL of Middlebrook 7H9 medium.

-

Compound Dilution: Ten two-fold serial dilutions of BM635 hydrochloride are prepared in neat DMSO, with an initial concentration of 200 µM.

-

Drug Addition: 5 µL of each drug dilution is added to the corresponding wells containing the Middlebrook 7H9 medium.

-

Controls:

-

Positive Control: Isoniazid is used as a positive control, with eight two-fold dilutions prepared, starting at 160 µg/mL. 5 µL of each dilution is added to the respective wells.

-

Growth and Blank Controls: Wells containing 95 µL of Middlebrook 7H9 medium and 5 µL of neat DMSO serve as growth and blank controls.

-

-

Inoculation: An appropriate inoculum of M. tuberculosis H37Rv is added to each well, except for the blank controls.

-

Incubation: The plate is incubated under appropriate conditions for mycobacterial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

In Vivo Acute Murine Infection Model

The in vivo efficacy of BM635 is evaluated in an acute murine infection model.

-

Infection: Eight to ten-week-old female B6 mice are infected via the intratracheal route with 10^5 Colony Forming Units (CFU) of M. tuberculosis H37Rv suspended in 50 µL of phosphate-buffered saline.

-

Treatment: BM635 is administered once daily at varying doses (ranging from 40 to 300 mg/kg) from day 1 to day 8 post-infection.

-

Euthanasia and Tissue Collection: Twenty-four hours after the last dose, the mice are sacrificed. The lungs are aseptically removed.

-

Bacterial Load Determination:

-

The lung lobes are homogenized.

-

The homogenates are supplemented with 5% glycerol and stored at -80°C until plating.

-

Serial dilutions of the homogenates are plated on appropriate agar medium to determine the number of CFUs.

-

-

Efficacy Calculation: The reduction in bacterial load in the lungs of treated mice compared to untreated controls is used to determine the efficacy of the compound, with the ED99 (the dose required to reduce the bacterial load by 99%) being a key parameter.

Conclusion

BM635 hydrochloride is a promising anti-mycobacterial agent that targets the essential MmpL3 transporter, leading to the disruption of mycolic acid synthesis and bacterial cell death. Its improved pharmacokinetic profile over the parent compound, BM635, makes it an attractive candidate for further development in the fight against tuberculosis. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on novel anti-TB therapies.

The Discovery and Development of BM635: An MmpL3 Inhibitor for Tuberculosis

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of BM635, a promising anti-tuberculosis compound. The document details the journey from the initial hit compound, BM212, through a comprehensive lead optimization program that culminated in the identification of BM635 and its analogues with improved drug-like properties. This guide is intended for researchers, scientists, and drug development professionals in the field of infectious diseases and medicinal chemistry.

Introduction: The Unmet Need in Tuberculosis Treatment

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has created an urgent need for novel anti-tubercular agents that act on new molecular targets. One such validated target is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for shuttling mycolic acid precursors across the mycobacterial inner membrane, a critical step in the biosynthesis of the unique and protective mycobacterial cell wall.

Discovery of the Lead Compound: BM212

The journey to BM635 began with the identification of BM212 , a 1,5-diarylpyrrole derivative, as a potent inhibitor of M. tuberculosis. BM212 emerged from a whole-cell screening campaign and demonstrated significant bactericidal activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis, as well as activity against intracellular bacilli residing within macrophages.[1][2][3]

Mechanism of Action of BM212

Subsequent studies definitively identified MmpL3 as the cellular target of BM212.[3][4] This was established through the isolation and genetic characterization of BM212-resistant mutants of M. smegmatis, M. bovis BCG, and M. tuberculosis H37Rv, all of which harbored mutations in the mmpL3 gene.[3][4] Further investigations, including uptake and efflux experiments, confirmed that resistance was not due to drug efflux, solidifying MmpL3 as the direct target.[3] While MmpL3 is the primary target, some evidence suggests that BM212 and its analogues may also interact with other proteins, such as the transcriptional regulator EthR2.[5]

Lead Optimization: From BM212 to BM635 and Beyond

While BM212 demonstrated promising anti-tubercular activity, it possessed suboptimal physicochemical properties, including high lipophilicity, which could hinder its development as a clinical candidate. This prompted a comprehensive medicinal chemistry program aimed at improving its drug-like characteristics.

The lead optimization strategy focused on systematic modifications of the 1,5-diphenylpyrrole scaffold. A key improvement involved the replacement of the thiomorpholine moiety in the BM212 series with a morpholine group. This substitution resulted in compounds with lower lipophilicity and enhanced in vitro microsomal stability.[6][7] This effort led to the development of BM635 , a lead candidate with a more favorable preclinical profile.

Further structure-activity relationship (SAR) studies explored the impact of various substituents on the phenyl rings at the N1 and C5 positions of the pyrrole core, leading to the identification of analogues with even greater potency and improved safety profiles.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for BM212, BM635, and its analogues.

Table 1: In Vitro Anti-mycobacterial Activity

| Compound | M. tuberculosis H37Rv MIC (µg/mL) | M. tuberculosis H37Rv MIC (µM) | Reference |

| BM212 | 0.7 - 1.5 | ~5 | [2][9] |

| Analogue 16 (BM212) | 0.125 - 0.5 | - | [8] |

Note: MIC values can vary slightly between studies due to different experimental conditions.

Table 2: Cytotoxicity Data

| Compound | Cell Line | Cytotoxicity (µg/mL) | Protection Index | Reference |

| BM212 | U937 | > 12.5 (No inhibition of replication) | - | [2] |

| Analogue 16 (BM212) | - | - | 4 | [8] |

| Most Active Derivatives | - | - | 64 - 256 | [8] |

Table 3: In Vivo Efficacy

| Compound | Animal Model | Dose | Efficacy (ED99) | Reference |

| Improved BM212 Analogue | Acute Murine TB Infection | - | 49 mg/Kg | [6][7] |

Experimental Protocols

Synthesis of 1,5-Diphenylpyrrole Derivatives

The general synthetic route for 1,5-diphenylpyrrole derivatives like BM212 and its analogues involves a multi-step process. A common method is the Paal-Knorr pyrrole synthesis.

General Procedure:

-

Synthesis of 1,4-dicarbonyl precursors: This is typically achieved through the reaction of an appropriate α-haloketone with a β-ketoester, followed by hydrolysis and decarboxylation.

-

Cyclization with an amine: The resulting 1,4-dicarbonyl compound is then reacted with a primary amine (e.g., a substituted aniline) in the presence of an acid catalyst to form the pyrrole ring.

-

Functionalization of the pyrrole core: Further modifications, such as the introduction of the piperazine or morpholine moiety at the C3 position, are carried out through standard chemical transformations like the Mannich reaction.

For a detailed synthetic scheme and characterization data, refer to the primary literature.[8][10][11]

In Vitro Anti-mycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

The Minimum Inhibitory Concentration (MIC) of the compounds against M. tuberculosis H37Rv is determined using the MABA method.

Protocol:

-

Prepare a serial dilution of the test compounds in a 96-well microplate.

-

Add a standardized inoculum of M. tuberculosis H37Rv to each well.

-

Incubate the plates at 37°C for 5-7 days.

-

Add Alamar Blue reagent to each well and incubate for another 24 hours.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue from blue to pink, indicating inhibition of mycobacterial growth.

Cytotoxicity Assay

The cytotoxicity of the compounds is typically evaluated against a mammalian cell line, such as the human macrophage-like cell line U937 or Vero cells.

Protocol (MTT Assay):

-

Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Add serial dilutions of the test compounds to the wells and incubate for 24-48 hours.

-

Add MTT reagent to each well and incubate for a further 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The concentration that inhibits cell growth by 50% (IC50) is calculated.

In Vivo Efficacy in a Murine Model of Tuberculosis

The in vivo efficacy of lead compounds is assessed in an acute or chronic mouse model of TB infection.

Protocol (Acute Infection Model):

-

Mice are infected intravenously with a standardized inoculum of M.tuberculosis H37Rv.

-

Treatment with the test compound is initiated one day post-infection and continued for a defined period (e.g., 8 days).

-

At the end of the treatment period, the mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on nutrient agar.

-

The efficacy is expressed as the reduction in bacterial colony-forming units (CFUs) compared to untreated control mice. The ED99 is the dose required to reduce the bacterial load by 99%.

Mandatory Visualizations

MmpL3 Signaling Pathway in Mycobacterial Cell Wall Biosynthesis

Caption: Role of MmpL3 in mycobacterial cell wall biosynthesis and its inhibition by BM635.

Drug Discovery and Development Workflow for BM635

Caption: Workflow of the discovery and preclinical development of BM635.

Conclusion

The discovery and development of BM635 and its analogues represent a successful example of a target-based drug discovery program in the field of anti-tubercular research. The identification of the MmpL3 inhibitor BM212 from a whole-cell screen, followed by a rational lead optimization campaign, has yielded potent compounds with in vivo efficacy. The validation of MmpL3 as a druggable target provides a strong foundation for the further development of this chemical series and other MmpL3 inhibitors as potential new treatments for tuberculosis. This technical guide provides a comprehensive summary of the key data and methodologies that have underpinned this research, serving as a valuable resource for the scientific community.

References

- 1. Bactericidal activities of the pyrrole derivative BM212 against multidrug-resistant and intramacrophagic Mycobacterium tuberculosis strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. MmpL3 Is the Cellular Target of the Antitubercular Pyrrole Derivative BM212 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. The multi-target aspect of an MmpL3 inhibitor: The BM212 series of compounds bind EthR2, a transcriptional regulator of ethionamide activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Improved BM212 MmpL3 Inhibitor Analogue Shows Efficacy in Acute Murine Model of Tuberculosis Infection [plos.figshare.com]

- 8. 1,5-Diphenylpyrrole derivatives as antimycobacterial agents. Probing the influence on antimycobacterial activity of lipophilic substituents at the phenyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity [openmedicinalchemistryjournal.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for BM635 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

BM635 hydrochloride is a potent inhibitor of the essential Mycobacterium tuberculosis transporter MmpL3 (Mycobacterial membrane protein Large 3). As a promising anti-tubercular agent, it demonstrates significant activity against drug-sensitive strains. This document provides a comprehensive overview of BM635 hydrochloride, including its mechanism of action, key quantitative data, and detailed protocols for in vitro and in vivo evaluation.

Introduction

Tuberculosis remains a global health crisis, necessitating the development of novel therapeutics. BM635 has been identified as a promising small molecule with potent anti-mycobacterial activity. Its hydrochloride salt form, BM635 hydrochloride, offers improved physicochemical and biopharmaceutical properties, including enhanced solubility and bioavailability, making it a suitable candidate for further drug development. BM635 targets MmpL3, a crucial transporter responsible for exporting mycolic acids, which are essential components of the mycobacterial cell wall.

Mechanism of Action

BM635 hydrochloride exerts its anti-mycobacterial effect by inhibiting the MmpL3 transporter. MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasmic space. By blocking MmpL3, BM635 disrupts the synthesis of the mycobacterial outer membrane, leading to cell death.

Figure 1. Inhibition of MmpL3 by BM635 Hydrochloride.

Quantitative Data Summary

| Parameter | Value | Organism/System | Reference |

| In Vitro Efficacy | |||

| MIC50 | 0.12 µM | M. tuberculosis H37Rv | [1] |

| In Vivo Efficacy | |||

| ED99 | 49 mg/kg | Acute Murine TB Infection Model | [2] |

| Pharmacokinetics | |||

| Half-life (in vivo) | 1 hour | Mice | [2] |

| Cmax | 1.62 µM | Mice | [2] |

| Bioavailability | 46% | Mice | [2] |

| Cytotoxicity | |||

| Tox50:MIC ratio | >100 | [1] |

Experimental Protocols

In Vitro Susceptibility Testing: Resazurin Microtiter Assay (REMA)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of BM635 hydrochloride against M. tuberculosis.

Figure 2. Resazurin Microtiter Assay (REMA) Workflow.

Materials:

-

96-well microtiter plates

-

Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase)

-

M. tuberculosis H37Rv culture

-

BM635 hydrochloride

-

Resazurin sodium salt solution (0.02% w/v in sterile water)

-

Sterile PBS

Procedure:

-

Prepare a stock solution of BM635 hydrochloride in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of BM635 hydrochloride in 7H9 broth in the microtiter plate.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, followed by a 1:10 dilution.

-

Inoculate each well with the bacterial suspension. Include a drug-free control well.

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 25 µL of resazurin solution to each well.[1]

-

Re-incubate the plates overnight.

-

The MIC is defined as the lowest concentration of BM635 hydrochloride that prevents a color change from blue (no growth) to pink (growth).

In Vivo Efficacy: Acute Murine Tuberculosis Infection Model

This protocol evaluates the in vivo efficacy of BM635 hydrochloride in a mouse model of tuberculosis.

Figure 3. In Vivo Efficacy Workflow.

Materials:

-

8-10 week old female B6 mice[1]

-

M. tuberculosis H37Rv culture

-

BM635 hydrochloride formulation for oral or intravenous administration

-

Phosphate Buffered Saline (PBS)

-

7H11 agar plates supplemented with 10% OADC

Procedure:

-

Infect mice via the intratracheal route with approximately 10^5 CFU of M. tuberculosis H37Rv suspended in 50 µL of PBS.[1]

-

Beginning one day post-infection, administer BM635 hydrochloride once daily for 8 days at various doses.[1]

-

24 hours after the last dose, sacrifice the mice.[1]

-

Aseptically remove the lungs and homogenize them.

-

Prepare serial dilutions of the lung homogenates and plate on 7H11 agar plates.

-

Incubate the plates at 37°C for 14 days.[1]

-

Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs.

-

The ED99 (effective dose to reduce CFU by 99%) can then be calculated.

Cytotoxicity Assay: MTT Assay

This protocol is to assess the cytotoxicity of BM635 hydrochloride against a mammalian cell line (e.g., Vero cells).

Materials:

-

Vero cells (or other suitable mammalian cell line)

-

96-well cell culture plates

-

Complete cell culture medium

-

BM635 hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

Procedure:

-

Seed Vero cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of BM635 hydrochloride and incubate for 72 hours.[1]

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control.

Conclusion

BM635 hydrochloride is a promising anti-tubercular candidate with a well-defined mechanism of action targeting MmpL3. The provided protocols for in vitro and in vivo evaluation will be valuable for researchers in the field of tuberculosis drug discovery and development. The favorable efficacy and pharmacokinetic profile of BM635 hydrochloride warrant its further investigation as a potential new treatment for tuberculosis.

References

Application Note: Determination of the Minimum Inhibitory Concentration (MIC) of BM635 Hydrochloride

An application note and protocol for determining the Minimum Inhibitory Concentration (MIC) of novel compounds is detailed below. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in the fields of microbiology and oncology. It represents the lowest concentration of an antimicrobial or anticancer agent that prevents the visible in vitro growth of a microorganism or cell line.[1][2][3] The determination of the MIC is a critical step in the early stages of drug discovery and development, as it provides essential data on the potency of a novel compound, such as BM635 hydrochloride. This information is crucial for guiding further preclinical and clinical research.

The broth microdilution method is a widely used and highly regarded technique for determining the MIC of a compound.[4][5] This method offers several advantages, including its high accuracy, the ability to test multiple antimicrobial agents simultaneously, and the potential for automation.[4] This document provides a detailed protocol for determining the MIC of BM635 hydrochloride using the broth microdilution method.

Data Presentation

The results of an MIC assay are typically presented in a tabular format, allowing for a clear and concise summary of the compound's activity against various microbial strains or cell lines.

Table 1: Example MIC Values for BM635 Hydrochloride Against Various Bacterial Strains

| Bacterial Strain | ATCC Number | BM635 Hydrochloride MIC (µg/mL) |

| Staphylococcus aureus | 25923 | 16 |

| Escherichia coli | 25922 | 32 |

| Pseudomonas aeruginosa | 27853 | 64 |

| Enterococcus faecalis | 29212 | 8 |

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for BM635 hydrochloride.

Experimental Protocols

This section outlines the detailed methodology for determining the MIC of BM635 hydrochloride using the broth microdilution method in a 96-well microtiter plate format.

Materials and Reagents

-

BM635 hydrochloride

-

96-well sterile microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium[6]

-

Bacterial strains (e.g., from ATCC)

-

Sterile saline solution (0.85% NaCl)

-

McFarland turbidity standards (0.5 standard)

-

Spectrophotometer

-

Sterile pipette tips and reservoirs

-

Incubator

Protocol for Broth Microdilution MIC Assay

-

Preparation of BM635 Hydrochloride Stock Solution:

-

Prepare a stock solution of BM635 hydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO). The concentration of the stock solution should be at least 10 times the highest concentration to be tested.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to wells 1 through 12 of the microtiter plate.

-

Add an additional 100 µL of the BM635 hydrochloride stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no drug), and well 12 will serve as the sterility control (no drug, no inoculum).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension should contain approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation of Microtiter Plates:

-

Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

-

-

Incubation:

-

Reading and Interpreting Results:

-

After incubation, examine the plates for visible turbidity. The MIC is the lowest concentration of BM635 hydrochloride that completely inhibits visible growth of the bacteria.[7]

-

The growth control well should show turbidity, and the sterility control well should remain clear.

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution MIC assay.

Hypothetical Signaling Pathway

As the mechanism of action for BM635 hydrochloride has not been elucidated, the following diagram presents a hypothetical signaling pathway. This example illustrates how a compound might inhibit bacterial growth by targeting cell wall synthesis, a common mechanism for antimicrobial agents.

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Application Notes and Protocols for Studying MmpL3 Function Using BM635 Hydrochloride

Introduction

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis and other mycobacterial species.[1][2] It plays a critical role in the biosynthesis of the unique mycobacterial outer membrane by translocating trehalose monomycolate (TMM), a precursor of mycolic acids, from the cytoplasm to the periplasmic space.[3][4] The essentiality of MmpL3 for mycobacterial viability has made it a prime target for the development of novel anti-tubercular agents.[1][5]

BM635 hydrochloride is a potent and specific inhibitor of MmpL3, demonstrating significant anti-mycobacterial activity.[6] Its mode of action is believed to involve the disruption of the proton motive force required for the transport function of MmpL3, ultimately leading to the inhibition of mycolic acid transport and cell death.[7] This makes BM635 an invaluable chemical tool for researchers studying the function of MmpL3, validating it as a drug target, and screening for new MmpL3 inhibitors.

These application notes provide an overview of the use of BM635 hydrochloride in MmpL3 research, including its quantitative inhibitory properties and detailed protocols for key in vitro assays.

Quantitative Data

The following table summarizes the reported biological activity of BM635 hydrochloride.

| Parameter | Value | Organism/Cell Line | Assay Type | Reference |

| MIC50 | 0.12 µM | M. tuberculosis H37Rv | Mycobacterial Growth Inhibition | [6] |

| ED99 | 49 mg/Kg | Murine Model | In Vivo Efficacy | [6] |

| CC50 | 40 µM | HepG2 cells | Cytotoxicity | [6] |

| IC50 | 15.3 µM | HepG2 cells | Cytotoxicity | [6] |

| IC50 | 50.15 µM | Vero cells | Cytotoxicity | [6] |

Experimental Protocols

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of BM635 hydrochloride against M. tuberculosis.

Materials:

-

BM635 hydrochloride

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

-

96-well flat-bottom microtiter plates

-

DMSO (Dimethyl sulfoxide)

-

Isoniazid (positive control)

-

Resazurin sodium salt

-

Sterile PBS (Phosphate-Buffered Saline)

-

Spectrophotometer or fluorometer

Procedure:

-

Preparation of BM635 Stock Solution: Prepare a 10 mM stock solution of BM635 hydrochloride in DMSO.

-

Serial Dilutions: Perform two-fold serial dilutions of the BM635 stock solution in DMSO to create a range of concentrations.

-

Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture in fresh medium to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

-

Plate Setup:

-

Add 95 µL of the prepared M. tuberculosis inoculum to each well of a 96-well plate.

-

Add 5 µL of the serially diluted BM635 solutions to the respective wells.

-

Include a positive control (Isoniazid) and a negative control (5 µL of DMSO).

-

Also, include a growth control well (inoculum with DMSO) and a blank control well (medium only).

-

-

Incubation: Incubate the plate at 37°C for 7-14 days in a humidified incubator.

-

MIC Determination:

-

After incubation, add 10 µL of 0.02% Resazurin solution to each well and incubate for another 24-48 hours.

-

The MIC is defined as the lowest concentration of BM635 that prevents a color change of the resazurin dye from blue to pink, indicating inhibition of bacterial growth.

-

Alternatively, bacterial growth can be assessed by measuring the optical density at 600 nm.

-

While a direct, commercially available MmpL3 target engagement assay kit may not exist, this protocol outlines a conceptual workflow based on published research principles for confirming that a compound like BM635 directly interacts with MmpL3. This often involves biophysical methods.

Principle:

This protocol is based on the principle of thermal shift assay (TSA) or differential scanning fluorimetry (DSF), where the binding of a ligand (BM635) to a protein (MmpL3) stabilizes the protein, leading to an increase in its melting temperature (Tm).

Materials:

-

Purified MmpL3 protein (can be obtained through recombinant expression and purification)

-

BM635 hydrochloride

-

SYPRO Orange dye

-

Real-time PCR instrument capable of performing a thermal melt

-

Appropriate buffer for MmpL3 stability (e.g., Tris or HEPES buffer containing a mild detergent like DDM)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of purified MmpL3 protein at a suitable concentration (e.g., 2 µM).

-

Prepare a stock solution of BM635 hydrochloride in an appropriate solvent (e.g., DMSO) and create serial dilutions.

-

Prepare a working solution of SYPRO Orange dye (e.g., 5X).

-

-

Assay Setup:

-

In a PCR plate, set up reactions containing the MmpL3 protein, SYPRO Orange dye, and varying concentrations of BM635.

-

Include a no-ligand control (MmpL3 with DMSO).

-

The final reaction volume is typically 20-25 µL.

-

-

Thermal Melt:

-

Place the plate in a real-time PCR instrument.

-

Set up a thermal melting protocol, typically ramping the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute.

-

Monitor the fluorescence of SYPRO Orange during the temperature ramp.

-

-

Data Analysis:

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melting curve.

-

A positive shift in the Tm in the presence of BM635 compared to the no-ligand control indicates direct binding of the compound to MmpL3.

-

The magnitude of the Tm shift can be correlated with the binding affinity of the compound.

-

Visualizations

Caption: MmpL3's role in TMM transport and its inhibition by BM635.

Caption: A typical workflow for screening and identifying MmpL3 inhibitors.

References

- 1. Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Research Portal [researchworks.creighton.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The multi-target aspect of an MmpL3 inhibitor: The BM212 series of compounds bind EthR2, a transcriptional regulator of ethionamide activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BM635 Hydrochloride in Drug Synergy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM635 hydrochloride is a potent and selective inhibitor of the PI3K/Akt signaling pathway, a critical cascade that promotes cell growth, proliferation, and survival. In many cancer types, this pathway is constitutively active, making it a key target for therapeutic intervention. However, cancer cells can often develop resistance to single-agent therapies by activating alternative survival pathways. One such compensatory mechanism involves the upregulation of the MAPK/ERK signaling cascade. This has led to the exploration of drug synergy, a therapeutic strategy where the combination of two or more drugs results in an effect that is greater than the sum of their individual effects.[1]

This document provides detailed application notes and protocols for utilizing BM635 hydrochloride in drug synergy studies, particularly in combination with inhibitors of the MAPK/ERK pathway. The aim is to equip researchers with the necessary information to design, execute, and interpret synergy experiments effectively.

Rationale for Synergy Studies with BM635 Hydrochloride

The PI3K/Akt and MAPK/ERK pathways are two major signaling networks that regulate a wide array of cellular processes. Crosstalk between these pathways is common in cancer cells. Inhibition of one pathway can lead to the compensatory activation of the other, thereby limiting the therapeutic efficacy of a single agent. By simultaneously targeting both pathways—for instance, using BM635 hydrochloride to inhibit PI3K/Akt and a MEK inhibitor to block the MAPK/ERK pathway—it is possible to achieve a synergistic anti-cancer effect, overcome resistance, and potentially reduce drug dosages to minimize toxicity.

Key Signaling Pathways

The diagram below illustrates the interplay between the PI3K/Akt and MAPK/ERK signaling pathways and the points of inhibition for BM635 hydrochloride and a hypothetical MEK inhibitor.

Experimental Protocols

Cell Viability Assay (Single Agent)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of BM635 hydrochloride and the combination drug individually.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

BM635 hydrochloride stock solution (e.g., 10 mM in DMSO)

-

MEK inhibitor stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo®)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of BM635 hydrochloride and the MEK inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours.

-

For MTT assay: Add 20 µL of MTT reagent to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.

-

For CellTiter-Glo®: Follow the manufacturer's instructions.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each drug using non-linear regression analysis.

Checkerboard Assay for Synergy Analysis

This assay is used to assess the effects of drug combinations over a range of concentrations.

Procedure:

-

Based on the IC50 values obtained, create a dilution series for both BM635 hydrochloride and the MEK inhibitor. A common approach is to use concentrations ranging from 1/8 x IC50 to 8 x IC50.

-

Seed cells in a 96-well plate as described above.

-

Prepare a drug combination matrix in the 96-well plate. This involves adding different concentrations of BM635 hydrochloride along the rows and different concentrations of the MEK inhibitor along the columns.

-

Incubate the plate for 72 hours.

-

Measure cell viability using the MTT or CellTiter-Glo® assay.

Data Analysis: Combination Index (CI)

The Chou-Talalay method is a widely used method to quantify drug synergy. The Combination Index (CI) is calculated, where:

-

CI < 1 indicates synergy

-

CI = 1 indicates an additive effect

-

CI > 1 indicates antagonism

Software such as CompuSyn or SynergyFinder can be used to calculate CI values from the checkerboard assay data.[2]

Data Presentation

The following tables provide an example of how to structure the data from a checkerboard assay and the subsequent CI analysis.

Table 1: Example Checkerboard Assay Data (% Cell Viability)

| BM635 (nM) | MEK Inhibitor (nM) | 0 | 1.25 | 2.5 | 5 | 10 | 20 |

| 0 | 100 | 95 | 88 | 75 | 60 | 45 | |

| 5 | 92 | 70 | 62 | 50 | 40 | 30 | |

| 10 | 85 | 60 | 51 | 42 | 33 | 25 | |

| 20 | 78 | 52 | 43 | 35 | 28 | 20 | |

| 40 | 65 | 45 | 37 | 30 | 22 | 15 | |

| 80 | 50 | 38 | 30 | 24 | 18 | 12 |

Table 2: Example Combination Index (CI) Values

| BM635 (nM) | MEK Inhibitor (nM) | CI Value | Interpretation |

| 10 | 5 | 0.65 | Synergy |

| 20 | 10 | 0.58 | Synergy |

| 40 | 20 | 0.72 | Synergy |

Experimental Workflow

The following diagram outlines the general workflow for a drug synergy study using BM635 hydrochloride.

Conclusion

The combination of BM635 hydrochloride with a MEK inhibitor presents a promising strategy to enhance anti-cancer efficacy by co-targeting two critical survival pathways. The protocols and guidelines provided in this document offer a framework for researchers to systematically investigate this synergistic interaction. Rigorous experimental design and data analysis are crucial for accurately determining the nature of the drug interaction and for the successful translation of these findings into clinical applications.

References

Troubleshooting & Optimization

optimizing BM635 hydrochloride dosage for mice

Important Notice: Information regarding "BM635 hydrochloride" is not available in the public domain or scientific literature based on the conducted search. Please verify the compound name and spelling. If the issue persists, kindly provide a reference publication or internal documentation for further assistance.

The following troubleshooting guides and FAQs are based on general principles for optimizing novel compound dosages in mice and may serve as a preliminary guide once specific information about BM635 hydrochloride becomes available.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for BM635 hydrochloride in mice?

A1: Without specific preclinical data for BM635 hydrochloride, a recommended starting dose cannot be provided. A literature review for compounds with similar structures or mechanisms of action is advised. If no analogues are available, dose-range finding studies are essential.

Q2: How should I prepare and administer BM635 hydrochloride to mice?

A2: The preparation and administration route will depend on the physicochemical properties of BM635 hydrochloride (e.g., solubility, stability). Common administration routes in mice include oral gavage (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV). The vehicle used for dissolution or suspension should be non-toxic and appropriate for the chosen route.

Q3: What are the potential side effects of BM635 hydrochloride in mice?

A3: As there is no available data on BM635 hydrochloride, potential side effects are unknown. Researchers should closely monitor animals for any signs of toxicity, including but not limited to weight loss, changes in behavior, altered food and water intake, and any signs of pain or distress.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No observable effect at the initial dose. | - Insufficient dosage. - Poor bioavailability. - Rapid metabolism and clearance. - Inappropriate route of administration. | - Perform a dose-escalation study. - Investigate alternative administration routes. - Conduct pharmacokinetic studies to determine the compound's profile. |

| High toxicity or mortality observed. | - The administered dose is too high. - The vehicle is causing adverse effects. - The compound has a narrow therapeutic window. | - Reduce the dosage significantly. - Test the vehicle alone as a control group. - Conduct a maximum tolerated dose (MTD) study. |

| High variability in experimental results. | - Inconsistent dosing technique. - Differences in animal strain, age, or sex. - Instability of the compound in the formulation. | - Ensure all personnel are proficient in the dosing technique. - Standardize the animal model used. - Assess the stability of the dosing solution over the experiment's duration. |

Experimental Protocols

Note: These are generalized protocols and must be adapted once the specific properties of BM635 hydrochloride are known.

Dose-Range Finding Study (Simplified)

-

Objective: To determine a range of doses that are tolerated and produce a biological response.

-

Animal Model: Select a single mouse strain, age, and sex.

-

Groups:

-

Vehicle control

-

Low dose group

-

Mid dose group

-

High dose group

-

-

Procedure:

-

Administer a single dose of BM635 hydrochloride or vehicle to each group.

-

Monitor animals closely for a defined period (e.g., 24-72 hours) for signs of toxicity and the desired biological effect.

-

Record all observations, including clinical signs and body weight changes.

-

-

Data Analysis: Determine the maximum tolerated dose (MTD) and the dose that produces the desired effect.

General Experimental Workflow

Caption: A generalized workflow for in vivo studies with a novel compound.

Signaling Pathways

Without information on the mechanism of action of BM635 hydrochloride, a diagram of its signaling pathway cannot be created. If the target of BM635 hydrochloride is known, a pathway diagram can be generated. For example, if it were a hypothetical inhibitor of the MEK/ERK pathway, the diagram would illustrate that interaction.

Hypothetical Signaling Pathway Inhibition

Caption: Example of a signaling pathway diagram for a hypothetical MEK inhibitor.

Technical Support Center: BM635 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of BM635 hydrochloride in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of BM635 hydrochloride?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. It is advisable to use freshly opened, anhydrous DMSO to minimize the impact of water content on solubility and stability.

Q2: How should I store the solid BM635 hydrochloride and its stock solutions?

-

Solid Compound: Store the lyophilized powder at -20°C for long-term storage.

-

Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Under these conditions, the stock solution is expected to be stable for an extended period.

Q3: What is the general stability of BM635 hydrochloride in aqueous solutions?

The stability of BM635 hydrochloride in aqueous solutions is highly dependent on the pH, temperature, and composition of the solution. As a hydrochloride salt of a weakly basic compound, it is generally more stable in acidic to neutral pH conditions. Disproportionation to the free base can occur in neutral to alkaline solutions, potentially leading to precipitation due to the lower aqueous solubility of the free base.

Q4: Can I use buffers to maintain the pH and improve the stability of BM635 hydrochloride in my experiments?

Yes, using a buffer system appropriate for your experimental pH range is highly recommended to maintain the stability of the compound in solution. However, it is important to note that buffer components themselves can sometimes catalyze degradation.[1] It is advisable to perform a preliminary stability test with your chosen buffer.

Q5: How does temperature affect the stability of BM635 hydrochloride solutions?

As with most chemical compounds, higher temperatures can accelerate the degradation of BM635 hydrochloride in solution.[2][3] For short-term storage of working solutions, it is recommended to keep them at 4°C and protected from light. For long-term storage, -80°C is recommended.

Q6: What is the stability of BM635 hydrochloride in cell culture media?

The stability of small molecules in cell culture media can be variable due to the complex mixture of components, including salts, amino acids, vitamins, and serum proteins.[4] It is crucial to determine the stability of BM635 hydrochloride in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).[5][6]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Action |

| Precipitation observed after diluting DMSO stock solution into aqueous buffer or cell culture medium. | The aqueous solubility of the free base may have been exceeded due to a pH shift upon dilution. | - Lower the final concentration of the compound.- Increase the percentage of DMSO in the final solution (typically keeping it below 0.5% to avoid cellular toxicity).- Use a sonicator to aid dissolution.- Ensure the pH of the aqueous solution is in a range where the hydrochloride salt is soluble. |

| Loss of compound activity over the course of a multi-day experiment. | The compound may be degrading in the experimental medium at 37°C. | - Perform a stability study of BM635 hydrochloride in your cell culture medium at 37°C over the time course of your experiment (see Experimental Protocols section).- Replenish the medium with freshly prepared compound at regular intervals during the experiment. |

| Inconsistent experimental results between batches. | - Variability in the preparation of stock or working solutions.- Degradation of the compound due to improper storage. | - Ensure consistent and accurate preparation of all solutions.- Prepare fresh working solutions for each experiment from a properly stored stock solution.- Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |

Data Presentation

The following tables are templates for you to record your own experimental stability data for BM635 hydrochloride.

Table 1: Stability of BM635 Hydrochloride in Different pH Buffers at 37°C

| Buffer (pH) | Concentration (µM) | Time (hours) | % Remaining | Observations |

| pH 5.0 (Acetate) | 0 | 100 | ||

| 24 | ||||

| 48 | ||||

| 72 | ||||

| pH 7.4 (Phosphate) | 0 | 100 | ||

| 24 | ||||

| 48 | ||||

| 72 | ||||

| pH 8.5 (Tris) | 0 | 100 | ||

| 24 | ||||

| 48 | ||||

| 72 |

Table 2: Stability of BM635 Hydrochloride in Cell Culture Medium at 37°C

| Cell Culture Medium | Serum (%) | Concentration (µM) | Time (hours) | % Remaining | Observations |

| DMEM | 10 | 0 | 100 | ||

| 24 | |||||

| 48 | |||||

| 72 | |||||

| RPMI-1640 | 10 | 0 | 100 | ||

| 24 | |||||

| 48 | |||||

| 72 |

Experimental Protocols

Protocol 1: Determining the Stability of BM635 Hydrochloride in Aqueous Buffers

-

Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.4, and 8.5).

-

Prepare Working Solution: Dilute the BM635 hydrochloride DMSO stock solution into each buffer to the final desired concentration.

-

Incubation: Incubate the solutions at the desired temperature (e.g., 37°C).

-

Time Points: At various time points (e.g., 0, 24, 48, and 72 hours), take an aliquot from each solution.

-

Analysis: Analyze the concentration of the remaining BM635 hydrochloride using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculate Percentage Remaining: Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

Protocol 2: Determining the Stability of BM635 Hydrochloride in Cell Culture Medium

-

Prepare Medium: Prepare your complete cell culture medium, including serum and any other supplements.

-

Prepare Working Solution: Spike the BM635 hydrochloride into the cell culture medium to the final desired concentration.

-

Incubation: Incubate the medium in a cell culture incubator at 37°C and 5% CO2.

-

Time Points: At various time points (e.g., 0, 24, 48, and 72 hours), take an aliquot of the medium.

-

Sample Preparation: Process the samples to remove proteins and other interfering substances. This may involve protein precipitation with a solvent like acetonitrile.

-

Analysis: Analyze the concentration of the remaining BM635 hydrochloride using a suitable analytical method, such as LC-MS/MS.

-

Calculate Percentage Remaining: Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

Mandatory Visualizations

Caption: Role of MmpL3 in Mycolic Acid Transport and Inhibition by BM635.

Caption: Workflow for Assessing BM635 Hydrochloride Stability in Solution.

References

- 1. Factors affecting stability of drugs | PPTX [slideshare.net]

- 2. Effect of temperature on chlorproguanil and proguanil hydrochloride solutions: a chemical stability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijsdr.org [ijsdr.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Validation & Comparative

MmpL3 Inhibition: A Comparative Guide to BM635 Hydrochloride and Other Key Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics targeting unconventional pathways. The Mycobacterium membrane protein Large 3 (MmpL3), an essential transporter of trehalose monomycolate (TMM), a precursor to mycolic acids, has emerged as a promising drug target. This guide provides a comparative analysis of BM635 hydrochloride and other prominent MmpL3 inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the research and development of new anti-tubercular agents.

Performance Comparison of MmpL3 Inhibitors

The in vitro activity, cytotoxicity, and resulting selectivity of an anti-tubercular agent are critical parameters in the early stages of drug development. The following tables summarize the performance of BM635 hydrochloride against other well-characterized MmpL3 inhibitors.

In Vitro Activity and Cytotoxicity

This table presents the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv, the cytotoxic concentration (CC50 or IC50) against various mammalian cell lines, and the selectivity index (SI), which is a ratio of cytotoxicity to antimicrobial activity. A higher SI value indicates a more favorable therapeutic window.

| Compound | MIC (μM) vs. M. tuberculosis H37Rv | Cytotoxicity (CC50/IC50, μM) | Cell Line | Selectivity Index (SI = CC50/MIC) |

| BM635 hydrochloride | 0.08[1] | 15.3 (IC50) | HepG2 | >191 |

| 40 (CC50) | HepG2 | >500 | ||

| 50.15 (IC50) | Vero | >626 | ||

| SQ109 | 2.36[2] | 2.95 (CC50) | U2OS | 1.25 |

| AU1235 | 0.48[2] | >100 | - | >208 |

| NITD-304 | 0.02[2] | >50 | - | >2500 |

| NITD-349 | 0.05[2] | >50 | - | >1000 |

| BM212 | 3.76[2] | - | - | - |

In Vivo Efficacy in Murine Models of Tuberculosis

The in vivo efficacy of MmpL3 inhibitors is a key determinant of their potential clinical utility. This table summarizes the reported efficacy of BM635 and other inhibitors in mouse models of tuberculosis infection.

| Compound | Mouse Model | Dosing Regimen | Efficacy (Log10 CFU Reduction) | Reference |

| BM635 analogue (17) | Acute infection | - | ED99 of 49 mg/kg | [3] |

| SQ109 | Acute infection | 0.1–25 mg/kg/day for 28 days | Dose-dependent reduction in lung and spleen CFU | [1] |

| NITD-304 | Acute infection | 12.5 and 50 mg/kg/day for 4 weeks | 1.24 and 3.82 log reduction in lung CFU, respectively | [4] |

| NITD-349 | Acute infection | 12.5 and 50 mg/kg/day for 4 weeks | 0.9 and 3.4 log reduction in lung CFU, respectively | [4] |

Comparative Pharmacokinetics in Mice

Understanding the pharmacokinetic profile of a drug candidate is crucial for optimizing dosing regimens and predicting clinical outcomes. This table provides a snapshot of key pharmacokinetic parameters for selected MmpL3 inhibitors in mice.

| Compound | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| BM635 mesylate | Oral | 2970 | 0.8 | - | - | [5] |

| SQ109 | Oral | 135 | 0.31 | 5.2 | 4 | [1][6] |

| IV | 1038 | - | 3.5 | - | [1][6] |

Mechanism of MmpL3 Inhibition

MmpL3 is a proton-motive force (PMF) dependent transporter responsible for flipping TMM from the cytoplasm to the periplasm. Inhibition of MmpL3 disrupts the mycolic acid biosynthesis pathway, leading to the accumulation of TMM in the cytoplasm and ultimately, bacterial cell death.

Caption: Mechanism of MmpL3 inhibition by BM635 and other inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of MmpL3 inhibitors.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of a compound's potency.

Caption: Workflow for MIC determination.

Protocol:

-

Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

-

Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

-

Serial Dilution: In a 96-well microplate, serial two-fold dilutions of the compounds are prepared in 7H9 broth.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Plates are incubated at 37°C for 7-14 days.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth. Growth can be assessed visually or by using a growth indicator such as Resazurin.

Cytotoxicity Assay

Cytotoxicity assays are performed to evaluate the toxicity of compounds on mammalian cells, which is essential for determining the therapeutic index.

Protocol (MTT Assay):

-

Cell Culture: Human hepatoma (HepG2) or African green monkey kidney (Vero) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-